Lansoprazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Freely soluble in dimethylformamide; soluble in ethyl acetate, dichloromethane and acetonitrile; very slightly soluble in ether, and practically insoluble in hexane and water.

Synonyms

Canonical SMILES

Helicobacter pylori (H. pylori) Eradication

Lansoprazole is often used in combination with antibiotics to eradicate H. pylori, a bacterium that can cause peptic ulcers. Research has shown that lansoprazole is effective in increasing the success rate of H. pylori eradication therapy ).

Gastroesophageal Reflux Disease (GERD)

Lansoprazole is a standard treatment for GERD, a condition where stomach acid flows back into the esophagus. Research is ongoing to evaluate the long-term effects of lansoprazole on GERD management and potential associations with other health outcomes ).

Other Potential Applications

Emerging research suggests lansoprazole may have a role in managing or preventing other conditions. These include:

- Osteoporosis: Studies suggest a possible link between lansoprazole use and a reduced risk of osteoporosis compared to other PPIs. However, more research is needed to confirm this association ).

- Type 2 Diabetes Mellitus: Some studies report a potential association between lansoprazole use and a lower risk of developing type 2 diabetes. However, more research is needed to understand this connection ).

- Tuberculosis: In vitro and animal studies suggest lansoprazole might have activity against Mycobacterium tuberculosis, the bacteria that causes tuberculosis. However, there is no evidence to support its use in treating human TB infections yet [Public Library of Science ()].

Lansoprazole is a medication classified as a proton pump inhibitor (PPI), primarily used to reduce gastric acid production. It is effective in treating conditions such as peptic ulcer disease, gastroesophageal reflux disease (GERD), and Zollinger–Ellison syndrome, a rare condition characterized by excessive gastric acid secretion due to tumors in the pancreas or gut. Lansoprazole works by irreversibly inhibiting the hydrogen/potassium ATPase enzyme system of the gastric parietal cells, thereby blocking the final step of acid production in the stomach .

The compound is a racemic mixture of two enantiomers: dexlansoprazole and levolansoprazole. It is administered orally, typically in delayed-release formulations to protect it from degradation by stomach acid. The onset of action occurs within a few hours, with effects lasting up to 24-48 hours post-administration .

Lansoprazole is a prodrug that requires activation in an acidic environment. Upon protonation, it forms a sulfenamide that reacts with cysteine residues on the H+/K+ ATPase enzyme, specifically Cys813 and Cys321, leading to the formation of stable disulfide bonds. This reaction results in irreversible inhibition of the enzyme, effectively reducing gastric acid secretion .

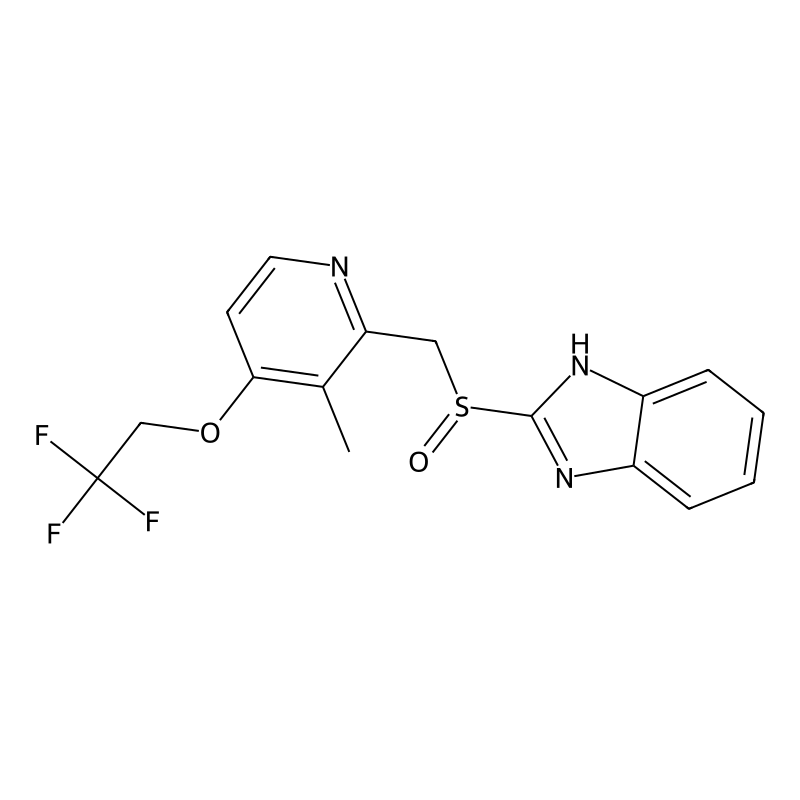

The chemical structure of lansoprazole can be represented by the molecular formula C₁₆H₁₄F₃N₃O₂S. It has a melting point of approximately 178 °C and exhibits high plasma protein binding (about 97%) and oral bioavailability ranging from 80% to 90% .

Lansoprazole demonstrates significant biological activity as an antiulcer agent due to its potent inhibition of gastric acid secretion. The drug has been shown to effectively manage symptoms associated with excessive stomach acid, including heartburn and indigestion. Its pharmacodynamic properties allow for prolonged acid suppression, making it beneficial for patients with chronic conditions requiring long-term management .

Adverse effects may include headaches, diarrhea, and abdominal pain, though these are typically mild and transient. More serious side effects can occur but are rare; they may include hypersensitivity reactions and potential liver injury . Long-term use of PPIs like lansoprazole has been associated with risks such as hip fractures and Clostridium difficile infections .

- Formation of the benzimidazole ring: This is achieved through cyclization reactions involving appropriate amines and carboxylic acids.

- Introduction of the trifluoromethyl group: This step enhances the compound's pharmacological properties.

- Final modifications: These include the introduction of sulfur-containing moieties that are crucial for its activity as a proton pump inhibitor.

Takeda Pharmaceutical Company originally developed lansoprazole in the 1980s, patenting it in 1984 before its market release in 1991 .

Lansoprazole is widely used in clinical practice for:

- Treatment of peptic ulcer disease: It promotes healing by reducing gastric acidity.

- Management of gastroesophageal reflux disease: Lansoprazole alleviates symptoms associated with acid reflux.

- Zollinger–Ellison syndrome: It is utilized for controlling excessive gastric acid secretion resulting from tumors.

Additionally, it is sometimes employed off-label for other gastrointestinal conditions where acid suppression is beneficial .

Lansoprazole interacts with various medications due to its effects on gastric pH and its metabolism via cytochrome P450 enzymes (CYP3A4 and CYP2C19). Notable interactions include:

- Increased absorption of certain drugs: Lansoprazole can enhance the bioavailability of drugs like amphetamines.

- Reduced absorption of antifungal agents: Medications such as itraconazole and ketoconazole may have decreased efficacy when taken concurrently with lansoprazole.

- Altered plasma concentrations: Lansoprazole can increase plasma levels of drugs like cilostazol, potentially leading to toxicity .

Patients are advised to consult healthcare providers regarding potential drug interactions when prescribed lansoprazole.

Lansoprazole belongs to a class of medications known as proton pump inhibitors. Other similar compounds include:

- Omeprazole

- Esomeprazole

- Pantoprazole

- Rabeprazole

Comparison TableCompound Unique Features Dosage Forms Lansoprazole Racemic mixture; effective for Zollinger-Ellison syndrome Delayed-release capsules/tablets Omeprazole First PPI developed; used widely Delayed-release capsules/tablets Esomeprazole S-enantiomer of omeprazole; improved pharmacokinetics Delayed-release capsules/tablets Pantoprazole Less interaction with CYP enzymes Delayed-release tablets Rabeprazole Fast onset; less impact on CYP metabolism Delayed-release tablets

| Compound | Unique Features | Dosage Forms |

|---|---|---|

| Lansoprazole | Racemic mixture; effective for Zollinger-Ellison syndrome | Delayed-release capsules/tablets |

| Omeprazole | First PPI developed; used widely | Delayed-release capsules/tablets |

| Esomeprazole | S-enantiomer of omeprazole; improved pharmacokinetics | Delayed-release capsules/tablets |

| Pantoprazole | Less interaction with CYP enzymes | Delayed-release tablets |

| Rabeprazole | Fast onset; less impact on CYP metabolism | Delayed-release tablets |

Lansoprazole's unique profile lies in its effectiveness against specific conditions like Zollinger-Ellison syndrome and its particular metabolic pathway involving both CYP3A4 and CYP2C19 enzymes .

Lansoprazole presents as a white to brownish-white crystalline powder with distinct organoleptic characteristics that influence its pharmaceutical handling and formulation [1] [2] [3] [4]. The compound exhibits an odorless nature, which is advantageous for pharmaceutical applications where taste masking is important [2] [5]. In patient acceptability studies, the organoleptic properties of lansoprazole formulations have been evaluated favorably, with patients rating the flavor as "very pleasant" or "pleasant" in 75.2% of cases [5] [6].

The crystalline structure of lansoprazole exists in multiple polymorphic forms, designated as Form I and Form II, each with distinct stability profiles [4]. Form I represents the pharmaceutically advantageous crystalline form, characterized by high stability under normal storage conditions and elevated temperatures. This form is stable for extended periods at room temperature and shows consistent infrared spectra and powder diffraction patterns after one-year storage [4]. Form II exhibits stability only at temperatures below 0°C, making it less suitable for commercial pharmaceutical applications [4].

Melting Point and Thermal Behavior (166-178°C with Decomposition)

The melting point of lansoprazole exhibits a characteristic range of 166-182°C accompanied by decomposition, representing one of its most significant thermal properties [1] [7] [2] [8] [9] [10]. This thermal behavior is complex and depends significantly on the heating rate applied during analysis. At high heating rates (30-40°C/min), the melting point approaches the upper end of the reported range, while lower heating rates result in depression of the melting point due to eutectic behavior with decomposition products [9] [10].

Differential scanning calorimetry studies reveal that lansoprazole undergoes an endothermic melting transition followed by an exothermic decomposition event [9] [10]. The onset temperature for the endothermic event varies with heating rate, with values ranging from 175-179°C at high heating rates. Thermogravimetric analysis demonstrates weight loss beginning approximately 20°C lower at slow heating rates compared to rapid heating rates, confirming the temperature-dependent decomposition behavior [10].

The thermal decomposition is visually apparent as the white crystalline material turns violet to black upon heating, accompanied by the development of a characteristic mercaptane-like odor [10]. Hot-stage microscopy observations show that crystals begin to darken around 140°C at low heating rates and become almost black when they melt at approximately 148°C [10].

Solubility Profile in Various Solvents

Lansoprazole demonstrates a characteristic solubility profile that significantly influences its pharmaceutical formulation and bioavailability [1] [11] [2] [12]. The compound is practically insoluble in water, with an aqueous solubility of approximately 0.22 mg/mL at 25°C [12]. This low water solubility classifies lansoprazole as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low solubility and high permeability [9] [12] [13] [14].

The solubility characteristics vary dramatically across different organic solvents. Lansoprazole exhibits high solubility in dimethyl sulfoxide (DMSO) at approximately 74 mg/mL and dimethylformamide (DMF) at approximately 30 mg/mL [11] [2] [15] [16]. In ethanol, the solubility is moderate at approximately 5 mg/mL, while in methanol it shows good solubility [1] [11] [2] [17]. The compound demonstrates slight solubility in dichloromethane and ethyl acetate, very slight solubility in acetonitrile and ether, and is practically insoluble in hexane [1] [2] [17].

Temperature significantly affects the solubility of lansoprazole in organic solvents, with solubility increasing as temperature rises within the investigated temperature range [18]. This temperature-dependent solubility behavior is important for pharmaceutical processing and formulation development.

Partition Coefficient and Dissolution Characteristics

The partition coefficient of lansoprazole represents a critical parameter influencing its pharmacokinetic behavior and membrane permeability. The logarithmic partition coefficient (Log P) is approximately 2.76, indicating moderate lipophilicity [19]. The octanol/water partition coefficient at pH 7 is reported as 240, demonstrating significant lipophilic character under physiological conditions [20]. A different study reported a partition coefficient of 0.2442 for lansoprazole hydrochloride [21].

Dissolution characteristics of lansoprazole are significantly influenced by its crystalline form and particle size. The compound exhibits poor dissolution in aqueous media, with less than 5% dissolution observed at 60 minutes for pure lansoprazole powder [12]. Enhanced dissolution can be achieved through various formulation strategies, including cyclodextrin inclusion complexes, which can increase dissolution to approximately 80% at 15 minutes [12].

The dissolution behavior is pH-dependent, with better dissolution observed in buffer solutions compared to acidic media. This pH-dependent dissolution, combined with the compound's acid lability, necessitates enteric coating in commercial formulations to protect against gastric acid degradation [12] [22].

pKa Values and Acid-Base Properties

Lansoprazole exhibits complex acid-base properties characterized by multiple pKa values that influence its stability, solubility, and pharmacological activity [1] [3] [23] [24]. The compound possesses three distinct pKa values: 2.34±0.37, 3.53±0.37, and 8.48±0.30 [1] [3] [23]. These values reflect the presence of multiple ionizable groups within the molecular structure.

The acid-base properties can be attributed to specific functional groups within the lansoprazole molecule. The compound acts as a weak base through its pyridine nitrogen (pKa approximately 3.83) and as a weak acid through its benzimidazole N-H group (pKa approximately 0.62) [3]. Another study reported an acidic pKa1 of 8.84 and two basic pKa values of 4.15 and 1.33 [25].

The protonation behavior is critical for the compound's mechanism of action, as lansoprazole functions as a prodrug that requires acid-dependent conversion to its active form [24]. The pH-dependent conversion reflects protonation of the benzimidazole moiety, with the rate of conversion varying among different proton pump inhibitors based on their acid stability order: pantoprazole > omeprazole > lansoprazole > rabeprazole [24].

Density and Physical Constants

The density of lansoprazole is predicted to be 1.50±0.1 g/cm³, representing a typical value for organic pharmaceutical compounds [1] [7]. This density value is important for pharmaceutical processing, particularly in powder handling operations and tablet compression processes [9].

Additional physical constants include a predicted boiling point of 555.8±60.0°C at 760 mmHg and a flash point of 289.9±32.9°C [1] [7]. The storage temperature recommendation is 2-8°C to maintain stability [1]. The compound demonstrates stability when exposed to light for up to two months, but exhibits pH-dependent stability in aqueous solutions [2] [23].

The aqueous stability follows first-order kinetics with a half-life of approximately 0.5 hours at pH 5.0 and 18 hours at pH 7.0 at 25°C [2] [23]. This pH-dependent stability profile necessitates careful formulation considerations to protect the active ingredient from degradation during storage and administration.

Purity

Physical Description

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Odor

Appearance

Melting Point

178 to 182 °C (decomposes)

MP: approx 166 °C with decomposition. Stable when exposed to light for up to two months. The compound degrades in aqueous solution, the rate of degradation increasing with decreasing pH. At 25 °C the half-lives are approx 0.5 and 18 hrs at pH 5.0 and pH 7.0, respectively.

178 - 182 °C

Storage

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Drug Indication

FDA Label

Livertox Summary

Drug Classes

Therapeutic Uses

Lansoprazole is indicated for the short-term treatment of heartburn and other symptoms associated with gastroesophageal reflux disease (GERD). Lansoprazole is indicated for the short-term (up to 8 weeks) treatment for symptom relief and healing of all grades of erosive esophagitis (associated with GERD). Lansoprazole may be indicated for an additional 8 weeks of treatment of patients in whom healing has not occurred. If erosive esophagitis recurs, an additional course of lansoprazole treatment may be considered. Lansoprazole also is indicated to maintain healing of erosive esophagitis. /Included in US product labeling/

Lansoprazole is indicated for short-term (up to 8 weeks) treatment in patients with active benign gastric ulcer. /Included in US product labeling/

Lansoprazole is indicated for short-term (up to 4 weeks) treatment for symptom relief and healing in patients with active duodenal ulcer. Lansoprazole also is indicated to maintain healing of duodenal ulcers. /Included in US product labeling/

For more Therapeutic Uses (Complete) data for LANSOPRAZOLE (6 total), please visit the HSDB record page.

Pharmacology

Lansoprazole is a substituted benzimidazole prodrug with selective and irreversible proton pump inhibitor activity. Lansoprazole prodrug is converted to an active sulfonamide derivative in the acidic environment of the gastric parietal cell; the sulfonamide derivative binds to the gastric proton pump H+/K+ ATPase and forms a stable disulfide bond with the sulfhydryl group near the potassium-binding site on the luminal side, resulting in inactivation of the ATPase and a reduction in gastric acid secretion. This agent does not have anticholinergic or histamine H2 -receptor antagonistic properties.

MeSH Pharmacological Classification

ATC Code

A02 - Drugs for acid related disorders

A02B - Drugs for peptic ulcer and gastro-oesophageal reflux disease (gord)

A02BC - Proton pump inhibitors

A02BC03 - Lansoprazole

Mechanism of Action

Lansoprazole is a selective and irreversible proton pump inhibitor. In the acidic environment of the gastric parietal cell, lansoprazole is converted to active sulphenamide derivatives that bind to the sulfhydryl group of (H+, K+)-adenosine triphosphatase ((H+,K+)-ATPase), also known as the proton pump (H+,K+)-ATPase catalyzes the final step in the gastric acid secretion pathway. Lansoprazole's inhibition of (H+,K+)-ATPase results in inhibition of both centrally and peripherally mediated gastric acid secretion. The inhibitory effect is dose-related. Lansoprazole inhibits both basal and stimulated gastric acid secretion regardless of the stimulus.

KEGG Target based Classification of Drugs

Hydrolases (EC3)

ATPase [EC:3.6.3.-]

ATP4 [HSA:495 496] [KO:K01542 K01543]

Pictograms

Irritant

Other CAS

138530-94-6

Absorption Distribution and Excretion

A reported 14-23% of a lansoprazole is eliminated in the urine with this percentage range including both conjugated and unconjugated hydroxylated metabolites.

The apparent volume of distribution of lansoprazole is 0.4 L/kg.

The reported clearance of lansoprazole is 400-650 mL/min.

Very high (around 97%) /protein binding/; protein binding remains constant over the concentration range of 0.05 to 5 ug/mL. In patient with renal function impairment, protein binding may be decreased by 1 to 1.5%.

Distributed in tissue, particularly gastric parietal cells. Apparent oral volume of distribution following administration of 30 mg of lansoprazole is about 0.5 L/kg.

Since lansoprazole is acid-labile, it is administered as a capsule containing enter-coated granules to prevent gastric decomposition and to increase bioavailability. Once lansoprazole has left the stomach, absorption is rapid and relatively complete, with absolute bioavailability over 80%. Bioavailability may be decreased if lansoprazole is administered within 30 minutes of food intake as compared to that of a fasting state. Absorption may be delayed in patients with hepatic cirrhosis.

Elimination: Renal: Approximately 14 to 25% of a dose of lansoprazole is excreted in the urine, as conjugated and unconjugated hydroxylated metabolites. Less than 1% of unchanged lansoprazole is detectable in the urine. Biliary/fecal: Approximately two-thirds of a dose of lansoprazole is detected as metabolites in the feces. In dialysis: Lansoprazole and its metabolites are not significantly dialyzed; no appreciable fraction is removed by hemodialysis. Note: Elimination is prolonged in healthy elderly subjects, in adult and elderly patient with mild renal impairment, and in patients with severe liver disease.

For more Absorption, Distribution and Excretion (Complete) data for LANSOPRAZOLE (6 total), please visit the HSDB record page.

Metabolism Metabolites

Lansoprazole is extensively metabolized in the liver to two main excretory metabolites that are inactive. In the acidic environment of the gastric parietal cell, lansoprazole is converted to two active compounds that inhibit acid secretion by (H+,K+)-ATPase within the parietal cell canaliculus, but that are not present in the systemic circulation.

Wikipedia

Ecamsule

FDA Medication Guides

Lansoprazole

CAPSULE, DELAYED REL PELLETS;ORAL

TABLET, ORALLY DISINTEGRATING, DELAYED RELEASE;ORAL

TAKEDA PHARMS USA

08/08/2023

Drug Warnings

An 85-year-old white man presented with an upper gastrointestinal hemorrhage from a gastric ulcer. His platelet count was normal on admission. He was started on oral lansoprazole 60 mg twice daily and, on hospital day 2, his platelet count decreased to 102 x 10(3)/mm(3); on hospital day 3, the platelet count was 36 x 10(3)/mm(3). Lansoprazole was discontinued, and the platelet count returned to normal. He has not had any further episodes of thrombocytopenia to date. After exclusion of other causes, the onset of thrombocytopenia after administration of lansoprazole, the resolution of the adverse reaction after discontinuation of the drug, and the fact that no other medicines were introduced during this time frame lead us to believe that this was most likely an idiosyncratic thrombocytopenic response to lansoprazole. To date, this is the first reported case of what appears to be isolated thrombocytopenia associated with lansoprazole.

Studies in elderly patients indicate that the clearance of lansoprazole is decreased in the elderly, resulting in a 50 to 100% increase in the elimination half-life. Because the mean half-life in the elderly remains between 1.9 and 2.9 hours, repeated once-daily dosing does not result in accumulation of lansoprazole. However, subsequent doses higher than 30 mg a day should not be administered unless additional gastric acid suppression is necessary.

Diarrhea is one of the most frequently reported adverse events during proton pump inhibitor use in any setting. Because of the limited available information, this study was set up with the aim of assessing the incidence and characteristics of diarrhea and to investigate possible associated co-factors in proton pump inhibitor users in daily practice. Data were used from a prospective, observational study in which 10,008 lansprazole users were followed over time (1994-1998). The study was designed according to the SAMM guidelines. A nested case-control design was used to compare proton pump inhibitor users reporting diarrhea with those reporting no diarrhea. The frequency of diarrhea was 3.7% and the incidence density 10.7 per 1000 patients months of proton pump inhibitor use. The diarrhea was most commonly loose and occurred on average 4.4 times per day. The analysis of co-factors revealed that patients with concomitant use of oral antibiotics and patients reporting neurological and/or dermatological adverse events, were at risk of developing diarrhea during proton pomp inhibitor use.

For more Drug Warnings (Complete) data for LANSOPRAZOLE (8 total), please visit the HSDB record page.

Biological Half Life

Elimination: Normal renal function: Approximately 1.5 hours. Renal function impairment: Shortened elimination half-life. Elderly patients: 1.9 to 2.9 hours. Hepatic function impairment: 3.2 to 7.2 hours.

Use Classification

General Manufacturing Information

Interactions

... Lansoprazole, by increasing gastric pH, as the potential to affect the bioavailability of any medication whose absorption is pH-dependent. Also, lansoprazole may prevent the degradation of acid-labile drugs.

Lansoprazole causes prolonged inhibition of gastric acid secretion, and thereby my interfere with the absorption of these medications /ampicillin ester, digoxin, iron salts, ketoconazole/and other for which bioavailability is determined by gastric pH.

Lansoprazole appears to produce a dose-dependent decrease in the absorption of cyanocobalamin; this my be due to lansoprazole-induced hypochlorhydria or achlorhydria.

For more Interactions (Complete) data for LANSOPRAZOLE (9 total), please visit the HSDB record page.

Dates

Automatic Identification of Lansoprazole Degradants under Stress Conditions by LC-HRMS with MassChemSite and WebChembase

Stefano Bonciarelli, Jenny Desantis, Laura Goracci, Lydia Siragusa, Ismael Zamora, Elisabeth Ortega-CarrascoPMID: 34061520 DOI: 10.1021/acs.jcim.1c00226

Abstract

Stress testing is one of the most important parts of the drug development process, helping to foresee stability problems and to identify degradation products. One of the processes involving stress testing is represented by forced degradation studies, which can predict the impact of certain conditions of pH, moisture, heat, or other negative effects due to transportation or packaging issues on drug potency and purity, ensuring patient safety. Regulatory agencies have been working on a standardization of laboratory procedures since the past two decades. One of the results of those years of intensive research is the International Conference on Harmonization (ICH) guidelines, which clearly define which forced degradation studies should be performed on new drugs, which become a routine work in pharmaceutical laboratories. Since used techniques based on high-performance liquid chromatography coupled with high-resolution mass spectrometry have been developed years ago and are now mastered by pharmaceutical scientists, automation of data analysis, and thus data processing, is becoming a hot topic nowadays. In this work, we present MassChemSite and WebChembase as a tandem to automatize the routine analysis studies without missing information quality, using as a case study the degradation of lansoprazole under acidic, oxidative, basic, and neutral stress conditions.Autophagy blockade mechanistically links proton pump inhibitors to worsened diabetic nephropathy and aborts the renoprotection of metformin/enalapril

Dalia Kamal Mostafa, Mohamed Mostafa Khedr, Mervat Kamel Barakat, Amany Abdelbary Abdellatif, Amal Mohamed ElsharkawyPMID: 33275985 DOI: 10.1016/j.lfs.2020.118818

Abstract

Proton pump inhibitors (PPIs) are widely used drugs recently linked to chronic kidney disease. However, the invloved mechanisms remained elusive. Since defective autophagy is identified as a new culprit in the pathogenesis of diabetic nephropathy (DN), we aimed to trace the link of autophagy blockade by PPIs to the progression of DN with and without the standard therapy of metformin and enalapril.Male CD1 albino mice (20-25 g) were randomly assigned to normal control or diabetic mice. Diabetes was induced by intraperitoneal streptozotocin (35 mg/kg) injection combined with high fat diet. DN mice were randomized to receive vehicle, lansoprazole (5 mg/kg), metformin (200 mg/kg), lansoprazole + metformin, metformin + enalapril (0.5 mg/kg) or the three drugs together, orally daily for four weeks. At the study end, albuminuria, fasting plasma glucose, HbA1c, renal functions and malondialdehyde were assessed. Renal tissues were examined microscopically, and autophagic changes were evaluated by immunohistochemical detection of LC3-II and p62.

Consistent with autophagic blockade, lansoprazole increased both LC3II and p62 in the glomerular and tubular cells. This was associated with impaired creatinine clearance and renal functions, enhanced albuminuria, oxidative stress and augmented DN histopathological changes. Opposite effects on autophagy markers were observed by single or combined treatment of metformin with enalapril; which also ameliorated glycemic control and signs of DN. This improvement was mitigated by combination with lansoprazole.

Autophagy blockade by lansoprazole augmented diabetic nephropathy and opposed the reno-protective effects of metformin and enalapril. The use of PPIs in diabetes should be considered with great caution.

The essential oil from Baccharis trimera (Less.) DC improves gastric ulcer healing in rats through modulation of VEGF and MMP-2 activity

Gabriela Bueno, Stefanni Liliane Chavez Rico, Larissa Lucena Périco, Rie Ohara, Vinicius Peixoto Rodrigues, Maycon Tavares Emílio-Silva, Renata Assunção, Lucia Regina Machado da Rocha, Domingos Sávio Nunes, Michele Aparecida Besten, Gustavo Heiden, Ana Carolina Lima Camargo, Luis Antonio Justulin, Clélia Akiko Hiruma-LimaPMID: 33460758 DOI: 10.1016/j.jep.2021.113832

Abstract

Baccharis trimera (Less.) DC known as "carqueja" in Brazil has been acknowledged as a medicinal plant in folk medicine for the treatment of stomach aches and gastrointestinal disorders.The present study aimed to evaluate the gastroprotective and healing effects of essential oil from B. trimera (EOBT) against gastric ulcer lesions caused by absolute ethanol and acetic acid, respectively, and to identify the mechanism of action of this essential oil in male Wistar rats.

The plant material used to obtain EOBT was collected in the southern region of Brazil and was analyzed by chromatography-mass spectrometry (GCMS) demonstrate its characteristic chemical composition, with carquejyl acetate as its main component. Different doses of EOBT (50, 100, and 200 mg/kg) were administered orally in male Wistar rats as an acute treatment against absolute ethanol-induced gastric lesions. The gastric healing effect of EOBT (100 mg/kg) was evaluated once a day after 7, 10, and 14 days of treatment. After treatment, the stomachs of rats from all groups were collected to measure the lesion area (mm

), the activity of myeloperoxidase (MPO), and the relative expression of caspases -3, -8, -9, cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), vascular endothelial growth factor (VEGF), and epidermal growth factor (EGF). The zymography method was used to elucidate the activity of matrix metalloproteinase-2 (MMP-2) and -9 (MMP-9) in the healing action of EOBT. We also analyzed toxicological parameters (body weight evolution and biochemical parameters) that could result after treatment with this essential oil for 14 days.

Pretreatment with EOBT (100 and 200 mg/kg) significantly decreased the severity of gastric damage induced by absolute ethanol and decreased MPO activity in gastric tissue. After 10 and 14 days of treatment with EOBT (100 mg/kg) once a day, the lesion area was significantly reduced by 61% and 65.5%, respectively, compared to the negative control group. The gastric healing effect of EOBT was followed by a decrease in the expression of COX-1 compared to that in the negative control group. Notably, treatment with EOBT for 14 days increased the expression of VEGF compared to that using an anti-ulcer drug (lansoprazole). Additionally, analyses of MMP-2 and MMP-9 activities in the gastric mucosa confirmed the accelerated gastric healing effect of EOBT, with a significant decrease in the activity of pro-MMP-2. No sign of toxicity was observed after treatment with EOBT for 14 consecutive days.

These findings indicated that EOBT was effective in preventing and accelerating ulcer healing by decreasing MPO activity, increasing VEGF expression, and decreasing MMP-2 activity. These actions collectively contribute to the rapid recovery of gastric mucosa following treatment with EOBT, without any observed toxicity.

Vonoprazan versus lansoprazole in the treatment of artificial gastric ulcers after endoscopic submucossal dissection: a randomized, open-label trial

Daisuke Kawai, Ryuta Takenaka, Mikako Ishiguro, Shotaro Okanoue, Tatsuhiro Gotoda, Yoshiyasu Kono, Koji Takemoto, Hirofumi Tsugeno, Shigeatsu FujikiPMID: 34022796 DOI: 10.1186/s12876-021-01822-5

Abstract

Vonoprazan is more potent and longer acting than traditional proton pump inhibitor. Although vonoprazan is expected to be superior to proton pump inhibitor, its efficacy in the treatment of gastric ulcers following endoscopic submucosal dissection (ESD) is not fully understood. The aim of this study was to evaluate the effectiveness of vonoprazan in artificial ulcer healing following ESD.Patients with gastric tumors were randomly assigned to the vonoprazan group (group V) or lansoprazole group (group L) after ESD. Patients received intravenous lansoprazole (30 mg) twice on the day of ESD. Thereafter, patients were treated with vonoprazan (20 mg/day) in group V or lansoprazole (30 mg/day) in group L. Esophagogastroduodenoscopy was performed 4 and 8 weeks after the ESD.

A total of 168 patients were analyzed. The 4-week healing rate for artificial ulcer was not significantly higher in group V versus group L (17/85, 20.0% vs. 14/83, 16.9%, respectively). In addition, there were no significant differences between the 4-week shrinkage rates between the two groups. Postoperative bleeding occurred in none of the patients in group V and three in group L. One patient in group V presented delayed perforation 2 days after ESD.

Vonoprazan might not be superior to lansoprazole in the healing of artificial gastric ulcer after ESD.

University hospital Medical Information Network (registration number: UMIN000016642), Registered 27 February 2015, https://www.umin.ac.jp/ctr/index-j.htm.

Comparative randomized trial evaluating the effect of proton pump inhibitor versus histamine 2 receptor antagonist as an adjuvant therapy in diffuse large B-cell lymphoma

Sahar K Hegazy, Sahar M El-Haggar, Suzan A Alhassanin, Eman I El-BerriPMID: 33394214 DOI: 10.1007/s12032-020-01452-z

Abstract

The development of drug resistance remains the major obstacle to clinical efficacy of cancer chemotherapy. Consequently, finding new therapeutic options for cancerous patients is an urgent need. Sixty newly diagnosed diffuse large B-cell lymphoma (DLBCL) patients were recruited from Clinical Oncology Department, Faculty of Medicine, Menoufia University, Egypt prospectively randomized to three groups (n = 20 for each group). Group one (control group) received R-CHOP standard chemotherapy {Rituximab, Cyclophosphamide, Hydroxyldaunorubicin (Doxorubicin)®, Vincristine (oncovin)®, prednisolone in the first five days of cycle}, group two received lansoprazole (LAN) 60 mg p.o. bid for only one week before starting each of cycle + R-CHOP and group three received famotidine (FAM) 40 mg p.o. once daily one week before cycle and continues daily through the cycle + R-CHOP for six cycles. Blood samples were obtained for biochemical analysis of transforming growth factor-β (TGF-β), Basic fibroblast growth factor (bFGF), interleukin-9 (IL-9), nuclear factor-kappa B (NF-κB) and Caspase 3 before and after six cycles of therapy. The obtained data showed that LAN and FAM resulted in significant decrease in (LDH, TGF-β, bFGF and IL-9, respectively) and significant increase in (Caspase-3). In addition, LAN produced a significant elevation in the response rate compared to the control group or the FAM group. Both LAN and FAM as adjuvant therapy represents a promising anticancer strategy in DLBCL by modulation of malignancy homeostasis mechanisms and boosting chemotherapy antitumor effects without further toxicity. In addition, LAN has a synergetic effect in improving the response rate.Trial registration Clinical Trial.gov Identifier:.

Use of proton pump inhibitors to treat persistent throat symptoms: multicentre, double blind, randomised, placebo controlled trial

James O'Hara, Deborah D Stocken, Gillian C Watson, Tony Fouweather, Julian McGlashan, Kenneth MacKenzie, Paul Carding, Yakubu Karagama, Ruth Wood, Janet A WilsonPMID: 33414239 DOI: 10.1136/bmj.m4903

Abstract

To assess the use of proton pump inhibitors (PPIs) to treat persistent throat symptoms.Pragmatic, double blind, placebo controlled, randomised trial.

Eight ear, nose, and throat outpatient clinics, United Kingdom.

346 patients aged 18 years or older with persistent throat symptoms who were randomised according to recruiting centre and baseline severity of symptoms (mild or severe): 172 to lansoprazole and 174 to placebo.

Random blinded allocation (1:1) to either 30 mg lansoprazole twice daily or matched placebo twice daily for 16 weeks.

Primary outcome was symptomatic response at 16 weeks measured using the total reflux symptom index (RSI) score. Secondary outcomes included symptom response at 12 months, quality of life, and throat appearances.

Of 1427 patients initially screened for eligibility, 346 were recruited. The mean age of the study sample was 52.2 (SD 13.7) years, 196 (57%) were women, and 162 (47%) had severe symptoms at presentation; these characteristics were balanced across treatment arms. The primary analysis was performed on 220 patients who completed the primary outcome measure within a window of 14-20 weeks. Mean RSI scores were similar between treatment arms at baseline: lansoprazole 22.0 (95% confidence interval 20.4 to 23.6) and placebo 21.7 (20.5 to 23.0). Improvements (reduction in RSI score) were observed in both groups-score at 16 weeks: lansoprazole 17.4 (15.5 to19.4) and placebo 15.6 (13.8 to 17.3). No statistically significant difference was found between the treatment arms: estimated difference 1.9 points (95% confidence interval -0.3 to 4.2 points; P=0.096) adjusted for site and baseline symptom severity. Lansoprazole showed no benefits over placebo for any secondary outcome measure, including RSI scores at 12 months: lansoprazole 16.0 (13.6 to 18.4) and placebo 13.6 (11.7 to 15.5): estimated difference 2.4 points (-0.6 to 5.4 points).

No evidence was found of benefit from PPI treatment in patients with persistent throat symptoms. RSI scores were similar between the lansoprazole and placebo groups after 16 weeks of treatment and at the 12 month follow-up.

ISRCTN Registry ISRCTN38578686 and EudraCT 2013-004249-17.

Lansoprazole promotes cisplatin-induced acute kidney injury via enhancing tubular necroptosis

Lin Ye, Wanxia Pang, Yanheng Huang, Hongluan Wu, Xiaorong Huang, Jianxing Liu, Shujun Wang, Chen Yang, Qingjun Pan, Huafeng LiuPMID: 33605079 DOI: 10.1111/jcmm.16302

Abstract

Acute kidney injury (AKI) is the main obstacle that limits the use of cisplatin in cancer treatment. Proton pump inhibitors (PPIs), the most commonly used class of medications for gastrointestinal complications in cancer patients, have been reported to cause adverse renal events. However, the effect of PPIs on cisplatin-induced AKI remains unclear. Herein, the effect and mechanism of lansoprazole (LPZ), one of the most frequently prescribed PPIs, on cisplatin-induced AKI were investigated in vivo and in vitro. C57BL/6 mice received a single intraperitoneal (i.p.) injection of cisplatin (18 mg/kg) to induce AKI, and LPZ (12.5 or 25 mg/kg) was administered 2 hours prior to cisplatin administration and then once daily for another 2 days via i.p. injection. The results showed that LPZ significantly aggravated the tubular damage and further increased the elevated levels of serum creatinine and blood urea nitrogen induced by cisplatin. However, LPZ did not enhance cisplatin-induced tubular apoptosis, as evidenced by a lack of significant change in mRNA and protein expression of Bax/Bcl-2 ratio and TUNEL staining. Notably, LPZ increased the number of necrotic renal tubular cells compared to that by cisplatin treatment alone, which was further confirmed by the elevated necroptosis-associated protein expression of RIPK1, p-RIPK3 and p-MLKL. Furthermore, LPZ deteriorated cisplatin-induced inflammation, as revealed by the increased mRNA expression of pro-inflammatory factors including, NLRP3, IL-1β, TNF-α and caspase 1, as well as neutrophil infiltration. Consistently, in in vitro study, LPZ increased HK-2 cell death and enhanced inflammation, compared with cisplatin treatment alone. Collectively, our results demonstrate that LPZ aggravates cisplatin-induced AKI, and necroptosis may be involved in the exacerbation of kidney damage.Macrolide antibiotics enhance the antitumor effect of lansoprazole resulting in lysosomal membrane permeabilization‑associated cell death

Atsuo Takeda, Naoharu Takano, Hiroko Kokuba, Hirotsugu Hino, Shota Moriya, Akihisa Abe, Masaki Hiramoto, Kiyoaki Tsukahara, Keisuke MiyazawaPMID: 33173988 DOI: 10.3892/ijo.2020.5138